molecular formula C19H15NO4S B2634435 (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 591729-90-7

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No. B2634435
CAS RN: 591729-90-7
M. Wt: 353.39
InChI Key: FKTLHRBOCQLFNQ-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H15NO4S and its molecular weight is 353.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity:

  • Thiazolidine-2,4-dione derivatives, including those similar to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These compounds showed notable antibacterial and antifungal activities against organisms like B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, A. fumigatus, and C. albicans (Jat, Salvi, Talesara, & Joshi, 2006).

Cancer Research:

  • Some thiazolidine-2,4-dione derivatives have been studied for their potential in cancer therapy. They showed in vitro anti-breast cancer activity against human breast adenocarcinoma cell lines and non-toxic effects on human blood cells (Uwabagira & Sarojini, 2019). Additionally, novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines (Chandrappa et al., 2008).

Inhibition of DNA Topoisomerase I:

  • Thiazacridine derivatives, combining an acridine and thiazolidine nucleus, have been tested for their cytotoxic action in human colon carcinoma cells. These derivatives inhibited DNA topoisomerase I activity and induced apoptosis in tumor cells (Barros et al., 2013).

Antidiabetic Research:

  • In the field of antidiabetic research, certain thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities, showing promising results in diabetic mouse models (Sohda et al., 1982).

properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S/c1-12-2-4-13(5-3-12)10-20-18(21)17(25-19(20)22)9-14-6-7-15-16(8-14)24-11-23-15/h2-9H,10-11H2,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTLHRBOCQLFNQ-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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